Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)-
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Overview
Description
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- is a fluorinated aromatic amine compound It consists of a benzenamine core with five fluorine atoms attached to the benzene ring and a phenylmethylene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the Schiff base product. The reaction conditions often include the use of a solvent such as ethanol or methanol and an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. The phenylmethylene group can participate in π-π interactions with aromatic residues in biological targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Aniline, 2,3,4,5,6-pentafluoro-
- Pentafluoroaniline
- Pentafluorophenylamine
- 2,3,4,5,6-Pentafluoroaniline
- Aminopentafluorobenzene
- 1-Amino-2,3,4,5,6-pentafluorobenzene
Uniqueness
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- is unique due to the presence of both the pentafluorobenzene ring and the phenylmethylene group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and reactivity, while the phenylmethylene group provides additional functionalization possibilities.
Properties
CAS No. |
63400-36-2 |
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Molecular Formula |
C13H6F5N |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H6F5N/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZDRUVDRUHAOHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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